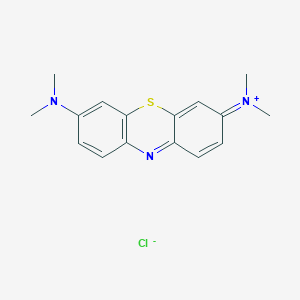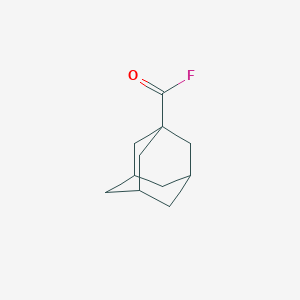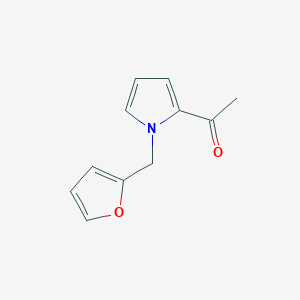
2-Acetyl-1-furfurylpyrrole
Übersicht
Beschreibung
2-Acetyl-1-furfurylpyrrole (2-AFP) is a naturally occurring compound found in various foods, including coffee, bread, and cooked meat. It is responsible for the aroma and flavor of these foods. 2-AFP has been a subject of scientific research due to its potential applications in various fields, including food science, medicine, and agriculture.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- Synthesis Techniques: The synthesis of 2-acetylpyrrole derivatives involves selective and high-yield conversion of 2-substituted products into 3-substituted products, as shown in the study of 1-pentafluorophenyl-1H-pyrrole derivatives. This process is facilitated by the use of trifluoromethanesulfonic acid, leading to a general synthesis method for 3-acylpyrroles (Hrnčariková & Végh, 2003).
Chemical Properties and Stability
- Thermodynamic Stability: A study comparing 2-acetyl-1-methylpyrrole and its isomers revealed significant insights into their thermodynamic stability. The research demonstrated that 2-acetyl-1-methylpyrrole is more stable than its 3-isomer, providing a deeper understanding of the stability and reactivity of such compounds (Ribeiro da Silva & Santos, 2010).
Antioxidative Properties
- Antioxidant Activity: 2-Acetylpyrrole derivatives, including 2-acetyl-1-furfurylpyrrole, have shown remarkable antioxidative activity. This was evident in their ability to inhibit hexanal oxidation significantly, suggesting their potential application as antioxidants in various fields (Yanagimoto et al., 2002).
Antimicrobial Applications
- Antimicrobial Activity: The synthesis of pyrrolidine derivatives, which are structurally related to 2-acetyl-1-furfurylpyrrole, has shown promising results in antimicrobial applications. These compounds, including 1-acetyl-2-benzylpyrrolidine derivatives, have demonstrated potent antimicrobial properties (Sreekanth & Jha, 2020).
Catalytic Reactions
- Catalysis in Chemical Reactions: In the context of catalytic reactions, the acetylation process, including the use of acetyl groups, plays a crucial role. This is demonstrated in studies involving Pd(II)-mediated reactions, where the acetylation of specific compounds has been observed as a side reaction, indicating its significance in catalytic processes (Liao et al., 2005).
Green Chemistry and Bioenergy
- Role in Green Chemistry: The production of furfural, a chemical related to 2-acetyl-1-furfurylpyrrole, has been studied extensively in the context of green chemistry. This research highlights the importance of heterogeneously catalyzed processes in producing furfural and related compounds, contributing to more sustainable and environmentally friendly chemical processes (Karinen et al., 2011).
Eigenschaften
CAS-Nummer |
13678-73-4 |
|---|---|
Produktname |
2-Acetyl-1-furfurylpyrrole |
Molekularformel |
C11H11NO2 |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
1-[1-(furan-2-ylmethyl)pyrrol-2-yl]ethanone |
InChI |
InChI=1S/C11H11NO2/c1-9(13)11-5-2-6-12(11)8-10-4-3-7-14-10/h2-7H,8H2,1H3 |
InChI-Schlüssel |
AYCBWOMKZDMMQR-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CN1CC2=CC=CO2 |
Kanonische SMILES |
CC(=O)C1=CC=CN1CC2=CC=CO2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

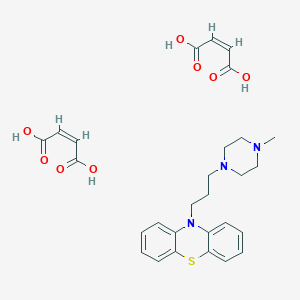
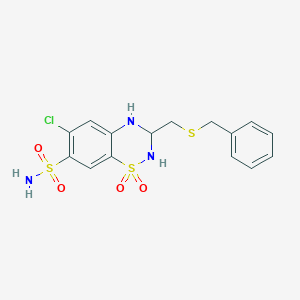
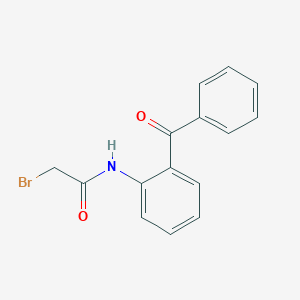

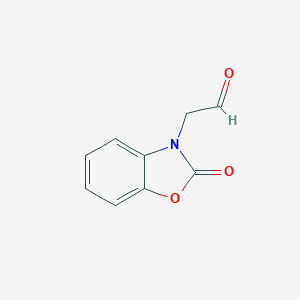
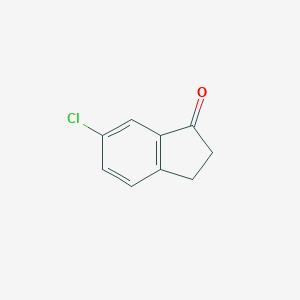

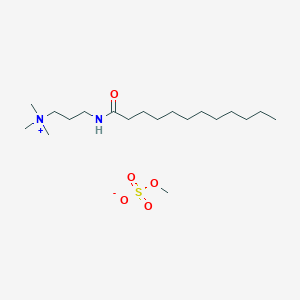
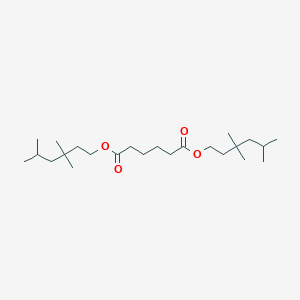
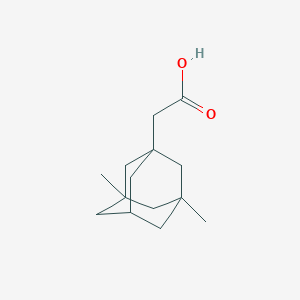
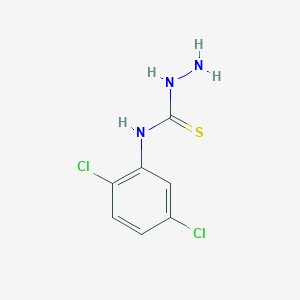
![2-[(4-Chlorobenzyl)amino]benzoic acid](/img/structure/B79725.png)
